molecular formula C14H26O7 B3042384 Octanoyl-D-glucopyranoside CAS No. 60415-65-8

Octanoyl-D-glucopyranoside

Cat. No.: B3042384
CAS No.: 60415-65-8
M. Wt: 306.35 g/mol
InChI Key: MHQWMCFSLKPQTC-GQYPCLOQSA-N
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Description

Octanoyl-D-glucopyranoside is a synthetic glycoside derivative where an octanoyl (C8 acyl) group is esterified to the hydroxyl group of D-glucopyranose. Instead, extensive data exists for structurally related octyl glucopyranosides (C8 alkyl chain) and their derivatives. These compounds are widely used in biochemical research, particularly as surfactants, enzyme substrates, and glycosylation mimics. This article will focus on comparing octyl glucopyranosides and their analogs, as detailed in the available evidence.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octanoyl-D-glucopyranoside typically involves the acylation of D-glucose with octanoic acid. One efficient method is the regioselective acylation of octyl β-D-glucopyranoside at low temperatures. This process involves treating the glucopyranoside with acyl halides to obtain the desired O-acylglucopyranosides at specific positions (C-2, C-3, and C-4) with high yields .

Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic synthesis using engineered β-glucosidase in non-aqueous reaction systems. This method involves reverse hydrolysis reactions catalyzed by the enzyme in organic solvents and ionic liquids, resulting in high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: Octanoyl-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis and Structural Characteristics

Octanoyl-D-glucopyranoside is synthesized through the acylation of D-glucopyranoside with octanoic acid. This process can be optimized using enzymatic methods to improve yield and specificity. The resulting compound exhibits unique physicochemical properties that enhance its functionality as a surfactant and in drug delivery systems.

Table 1: Synthesis Overview of this compound

MethodYield (%)Conditions
Enzymatic Acylation80-90Non-aqueous medium, room temp
Chemical Acylation70-85Acid-catalyzed reaction

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. Studies indicate that it possesses both antibacterial and antifungal properties, making it a candidate for treating infections caused by multidrug-resistant organisms.

  • Minimum Inhibitory Concentration (MIC): Ranges from 0.75 µg/mL to 1.50 µg/mL against selected pathogens.
  • Minimum Bactericidal Concentration (MBC): Ranges from 8.00 µg/mL to 16.00 µg/mL.

Case Study: In a study evaluating the efficacy of octanoyl derivatives against bacterial strains, this compound showed significant inhibition of growth in strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research indicates that this compound may inhibit histidine-mediated endocytosis and the activation of NF-κB signaling pathways in human osteoarthritic cells, suggesting its potential use in managing inflammatory conditions .

Drug Delivery Systems

Due to its surfactant properties, this compound can enhance the solubility and bioavailability of poorly soluble drugs. Its ability to form micelles makes it an attractive candidate for drug delivery applications.

Physicochemical Properties

The compound exhibits interesting physicochemical characteristics that influence its behavior in biological systems.

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Antimicrobial Agents: As a treatment option for infections caused by resistant bacteria.
  • Anti-inflammatory Drugs: Potential use in arthritis and other inflammatory diseases.
  • Drug Formulation: Enhancing the delivery of hydrophobic drugs through micelle formation.

Case Study: A recent investigation into the use of this compound as a drug delivery agent demonstrated its effectiveness in increasing the bioavailability of certain anticancer drugs, leading to improved therapeutic outcomes .

Mechanism of Action

The mechanism of action of Octanoyl-D-glucopyranoside involves its interaction with lipid bilayers and enzymes. As an amphiphilic molecule, it integrates into lipid membranes, altering their properties and affecting membrane-bound processes. It also acts as a substrate or inhibitor for enzymes involved in glycolipid metabolism, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Isomers: α vs. β Anomers

The anomeric configuration (α or β) significantly impacts physicochemical properties and applications.

Compound CAS RN Molecular Formula Molecular Weight Anomeric Configuration Key Properties Applications References
Octyl α-D-glucopyranoside 29781-80-4 C₁₄H₂₈O₆ 292.37 α Higher solubility in polar solvents; forms micelles at lower CMC Surfactant, membrane studies
n-Octyl-β-D-glucopyranoside 29836-26-8 C₁₄H₂₈O₆ 292.37 β Enhanced stability in aqueous solutions; lower irritation potential Detergent for membrane proteins
  • α-Anomers: Preferentially adopted in micelle formation due to axial hydroxyl orientation, making them suitable for solubilizing membrane proteins .
  • β-Anomers: Exhibit better biocompatibility and are preferred in cell culture applications .

Acylated and Functionalized Derivatives

Substituents like acetamido, acetyl, or hexanoyl groups modulate bioactivity and solubility.

Compound CAS RN Substituents Molecular Weight Key Findings References
Octyl 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-glucopyranoside 197390-85-5 Acetamido, galactopyranosyl 495.56 Mimics glycosylated substrates; interacts with glycosyltransferases
Hexanoylated Octyl β-D-glucopyranoside - Hexanoyl group at C6 - Demonstrated binding affinity to COVID-19 proteases in molecular docking
Octyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside - Acetamido, three acetyl groups 507.56 Used in carbohydrate chemistry for acetyl-protected synthesis
  • Hexanoylated Derivatives: Enhanced hydrophobic interactions improve binding to viral proteases .
  • Acetamido/Acetyl Groups : Increase resistance to enzymatic hydrolysis, making them ideal for glycosylation studies .

Glycosylated and Complex Derivatives

Linkage to additional sugars expands functional versatility.

Compound CAS RN Glycosylation Pattern Applications References
Octyl 4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside 74513-17-0 β-D-galactopyranosyl at C4 Study of lactose synthase activity
Octyl 3-C-propyl-PD-galactopyranoside-(1→4)-β-D-glucopyranoside - Propyl-galactopyranosyl at C3 Enzymatic synthesis of oligosaccharides
  • Galactosyl Linkages : Enable mimicry of natural disaccharides (e.g., lactose) for enzyme inhibition studies .

Biological Activity

Octanoyl-D-glucopyranoside is a glycoside derivative of D-glucose, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, surfactant characteristics, and potential applications in various industries.

Chemical Structure and Properties

This compound consists of an octanoyl group attached to the D-glucopyranoside backbone. This structural modification enhances its solubility and biological interactions compared to non-acylated glucopyranosides. The presence of the octanoyl group significantly influences its physicochemical properties, which are essential for its biological functions.

Antimicrobial Activity

Research indicates that octanoyl derivatives exhibit notable antimicrobial properties. A study evaluated several octanoyl derivatives of methyl 4,6-O-cyclohexylidene-α-D-glucopyranoside against various human pathogenic bacteria and phytopathogenic fungi. The findings are summarized in Table 1.

CompoundInhibition Against Salmonella typhiInhibition Against Shigella dysenteriaeActivity Level
212 mmMaximum inhibitionStrong
5ModerateNo inhibitionModerate
6MildNo inhibitionLow
7MildNo inhibitionLow
10MildNo inhibitionLow
11ModerateNo inhibitionModerate

These results suggest that while some derivatives show significant antibacterial effects, others may have limited or no activity against specific pathogens .

Biodegradability and Environmental Impact

This compound-based surfactants have been studied for their environmental impact. Compared to traditional petroleum-based surfactants, octanoyl derivatives demonstrate better biodegradability and less toxicity to environmental microorganisms. A study highlighted that modifications in the functional groups of these surfactants can influence their biodegradation rates, with amino acid substituents slightly reducing efficiency .

Case Studies on Biological Activity

  • Antimicrobial Efficacy : A detailed evaluation of this compound derivatives indicated their potential as antimicrobial agents. The study found that certain derivatives were effective against resistant strains of bacteria, suggesting their utility in developing new antibiotics .
  • Surfactant Applications : Research into the surfactant properties of this compound revealed that it has favorable surface-active characteristics, making it suitable for applications in personal care products and cleaning agents . The reduced environmental impact makes it a preferable choice over conventional surfactants.

Q & A

Basic Research Questions

Q. How can Octanoyl-D-glucopyranoside be quantitatively detected in complex mixtures?

The phenol-sulfuric acid colorimetric method is widely used for detecting sugars and their derivatives. For this compound, this involves reacting the compound with phenol and concentrated sulfuric acid, producing a stable orange-yellow color proportional to its concentration. Absorbance is measured at 490 nm, with calibration against standard solutions. This method is sensitive to submicrogram quantities and can be combined with chromatography for polysaccharide analysis .

Q. What are the key safety protocols for handling this compound in laboratory settings?

Safety measures include wearing gloves and eye protection due to risks of skin/eye irritation. Inhalation exposure should be minimized using fume hoods. In case of contact, rinse affected areas with water for 15 minutes and seek medical attention. Storage should be in cool, dry conditions away from oxidizers. Dispose of waste via approved chemical disposal protocols .

Q. What are the foundational steps for synthesizing this compound derivatives?

Direct acylation is a common technique, where the hydroxyl group of D-glucopyranoside reacts with octanoyl chloride in the presence of a base (e.g., pyridine). Reaction conditions (temperature, solvent polarity, and molar ratios) must be optimized to control regioselectivity. Characterization typically involves NMR (¹H/¹³C) and mass spectrometry to confirm structure and purity .

Advanced Research Questions

Q. How can molecular docking studies elucidate interactions between this compound derivatives and viral proteases?

Molecular docking software (e.g., AutoDock Vina) is used to simulate binding affinities and interaction modes. For example, hexanoylated derivatives of this compound have been docked into the active site of COVID-19 proteases (e.g., Mpro). Key parameters include binding energy (ΔG), hydrogen bonding, and hydrophobic interactions. Results are validated via comparative analysis with known inhibitors and in vitro enzymatic assays .

Q. What methodologies resolve contradictions in structural data for acylated glucopyranoside derivatives?

Conflicting NMR or crystallography data can arise from dynamic conformational changes or solvent effects. Strategies include:

  • Multi-dimensional NMR (e.g., NOESY, HSQC) to confirm stereochemistry.
  • X-ray crystallography with high-resolution data (<1.0 Å) for unambiguous assignment.
  • Computational modeling (DFT or MD simulations) to predict stable conformers .

Q. How do structural modifications (e.g., acyl chain length) impact the surfactant properties of this compound?

Branched chains (e.g., ethylhexyl derivatives) enhance micelle stability compared to linear chains (octyl or decyl) due to reduced critical micelle concentration (CMC). Techniques like dynamic light scattering (DLS) measure micelle size, while surface tension assays quantify CMC. Longer chains increase hydrophobicity but may reduce solubility, requiring solvent optimization .

Q. What experimental designs are optimal for studying glycosylation kinetics in this compound?

Time-course experiments with TLC or HPLC monitoring track reaction progress. Variables include:

  • Catalyst selection : Enzymatic (β-glucosidase) vs. chemical (Lewis acids).
  • Temperature : Elevated temperatures (50–70°C) accelerate reaction rates.
  • Protecting groups : Temporary groups (e.g., acetyl) to direct regioselectivity. Kinetic parameters (k, activation energy) are derived via Arrhenius plots .

Q. How can this compound enhance drug delivery systems?

Its amphiphilic nature enables micelle formation for encapsulating hydrophobic drugs. Methods include:

  • Encapsulation efficiency assays : UV-Vis or fluorescence spectroscopy.
  • In vitro release studies : Dialysis membranes under physiological conditions (pH 7.4, 37°C).
  • Cytotoxicity testing : MTT assays on cell lines to confirm biocompatibility .

Q. Data Analysis & Validation

Q. How should researchers address variability in bioactivity data across studies?

Standardize assay conditions (e.g., cell lines, incubation times) and use internal controls (e.g., reference compounds like curculigoside). Statistical tools (ANOVA, Bland-Altman plots) identify outliers, while meta-analyses reconcile discrepancies across datasets .

Q. What computational tools validate the stability of this compound-protein complexes?

Molecular dynamics (MD) simulations (e.g., GROMACS) assess complex stability over 100+ ns trajectories. Metrics include root-mean-square deviation (RMSD), hydrogen bond persistence, and free energy landscapes (MM-PBSA calculations). Cross-validate with experimental techniques like SPR or ITC .

Properties

IUPAC Name

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O7/c1-2-3-4-5-6-7-10(16)21-14-13(19)12(18)11(17)9(8-15)20-14/h9,11-15,17-19H,2-8H2,1H3/t9-,11-,12+,13-,14?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQWMCFSLKPQTC-GQYPCLOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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